molecular formula C17H28N2O3S2 B4609923 N-(2,4-DIMETHYLPENTAN-3-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-(2,4-DIMETHYLPENTAN-3-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4609923
M. Wt: 372.6 g/mol
InChI Key: CUUZRQZWOPWCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHYLPENTAN-3-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H28N2O3S2 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-isopropyl-2-methylpropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is 372.15413511 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Drug Delivery

Polymer Synthesis and Controlled RAFT Polymerization : The research on poly(N-isopropyl acrylamide) highlights its significance in drug delivery systems. Controlled room-temperature RAFT polymerization techniques have been developed, facilitating the synthesis of thermoresponsive polymers widely investigated for drug delivery applications. This process emphasizes the importance of selecting appropriate chain transfer agents and initiating species for successful polymerization, showcasing an advanced methodology in polymer science relevant to medical and pharmaceutical applications (Convertine et al., 2004).

Analytical Methods in Pharmaceutical Research

Enantioseparation Techniques : The simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate showcases the development of analytical methods crucial for assessing the purity and efficacy of pharmaceutical compounds. Using reversed phase and normal phase liquid chromatography with polysaccharide stationary phases, this research demonstrates the capability to achieve baseline enantioseparation for both compounds, highlighting the method's specificity and application in pharmaceutical analysis (Zhou et al., 2010).

Synthesis and Activity of Piperidine Derivatives

Synthesis of Piperidine Derivatives for Anti-Acetylcholinesterase Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity demonstrate the chemical's potential in addressing neurodegenerative diseases. By modifying the benzamide moiety and introducing bulky groups, researchers have identified compounds with significant increases in anti-AChE activity, indicating their potential as therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Novel Analytical and Synthetic Approaches

Mass Spectrometry for Drug Analysis : The tandem mass spectrum analysis of a growth hormone secretagogue provides insights into the structural characterization and understanding of drug compounds. This research underlines the importance of mass spectrometry in identifying molecular rearrangements and fragmentation processes, crucial for the development and analysis of new therapeutic agents (Qin, 2002).

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S2/c1-12(2)16(13(3)4)18-17(20)14-7-5-9-19(11-14)24(21,22)15-8-6-10-23-15/h6,8,10,12-14,16H,5,7,9,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUZRQZWOPWCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
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N-(2,4-DIMETHYLPENTAN-3-YL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.